molecular formula C16H19N5OS B3127324 3-(4-(4-Methoxyphenyl)piperazino)-5-(methylamino)-4-isothiazolecarbonitrile CAS No. 338410-20-1

3-(4-(4-Methoxyphenyl)piperazino)-5-(methylamino)-4-isothiazolecarbonitrile

Cat. No.: B3127324
CAS No.: 338410-20-1
M. Wt: 329.4 g/mol
InChI Key: AUEAKVYXNJBTKU-UHFFFAOYSA-N
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Description

3-(4-(4-Methoxyphenyl)piperazino)-5-(methylamino)-4-isothiazolecarbonitrile is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group, a methylamino group, and an isothiazolecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Methoxyphenyl)piperazino)-5-(methylamino)-4-isothiazolecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl chloride in the presence of a base like potassium carbonate to introduce the methoxyphenyl group.

    Introduction of the Isothiazolecarbonitrile Moiety: The final step involves the reaction of the substituted piperazine with 4-isothiazolecarbonitrile under suitable conditions, such as using a polar aprotic solvent like dimethylformamide (DMF) and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Methoxyphenyl)piperazino)-5-(methylamino)-4-isothiazolecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of primary amine derivative.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-(4-(4-Methoxyphenyl)piperazino)-5-(methylamino)-4-isothiazolecarbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-(4-Methoxyphenyl)piperazino)-5-(methylamino)-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The isothiazolecarbonitrile moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)piperazine: Lacks the isothiazolecarbonitrile moiety.

    5-(Methylamino)-4-isothiazolecarbonitrile: Lacks the piperazine ring.

    3-(4-(4-Methoxyphenyl)piperazino)-4-isothiazolecarbonitrile: Lacks the methylamino group.

Uniqueness

3-(4-(4-Methoxyphenyl)piperazino)-5-(methylamino)-4-isothiazolecarbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group, piperazine ring, and isothiazolecarbonitrile moiety allows for diverse interactions with molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]-5-(methylamino)-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-18-16-14(11-17)15(19-23-16)21-9-7-20(8-10-21)12-3-5-13(22-2)6-4-12/h3-6,18H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEAKVYXNJBTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NS1)N2CCN(CC2)C3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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